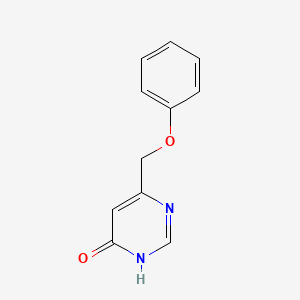

6-(Phenoxymethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(phenoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11-6-9(12-8-13-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOAGOIBQTTXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(phenoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The primary focus is on a robust and logical synthesis strategy commencing from readily available starting materials. We will delve into the retrosynthetic analysis, a detailed step-by-step protocol for the principal synthesis pathway, mechanistic insights, and alternative synthetic strategies. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and understand the chemistry of this pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] The pyrimidin-4-ol scaffold, in particular, is a privileged structure found in various compounds with diverse pharmacological activities. This compound incorporates a phenoxy ether linkage, a common motif used to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates. This guide offers a detailed exploration of its chemical synthesis, emphasizing causality in experimental design and procedural integrity.

A critical aspect of pyrimidin-4-ol chemistry is its existence in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. Throughout this guide, the compound will be referred to as this compound, but it is crucial to recognize that the keto tautomer is often the more stable form, particularly in the solid state.[2][3][4] This tautomerism can influence reactivity and spectroscopic characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection approaches.

Approach A involves disconnecting the pyrimidine ring itself, a classic strategy for heterocyclic synthesis. This leads to a phenoxy-substituted β-dicarbonyl equivalent (II) and a suitable N-C-N building block like formamidine (III). This is known as the Principal Pyrimidine Synthesis.[5]

Approach B focuses on disconnecting the phenoxy ether bond. This retrosynthetic step suggests a Williamson ether synthesis between a pyrimidine core bearing a leaving group on the methyl substituent, such as 6-(halomethyl)pyrimidin-4-ol (IV), and phenol (V).

Caption: Retrosynthetic analysis of this compound.

While both routes are chemically sound, Approach A is often preferred for its convergence and efficiency, building the core scaffold with the desired substituent already in place. This guide will therefore focus on this pathway as the primary synthetic route.

Primary Synthesis Pathway: Step-by-Step Protocol

The selected pathway involves a two-step sequence: first, the synthesis of the key β-ketoester intermediate, followed by its cyclocondensation to form the pyrimidine ring.

Step 1: Synthesis of Ethyl 4-phenoxy-3-oxobutanoate

The precursor, ethyl 4-phenoxy-3-oxobutanoate, is synthesized via a nucleophilic substitution reaction between sodium phenoxide and ethyl 4-chloroacetoacetate.

Reaction: Sodium Phenoxide + Ethyl 4-chloroacetoacetate → Ethyl 4-phenoxy-3-oxobutanoate + Sodium Chloride

Protocol:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

-

Cool the solution in an ice bath (0 °C).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, sodium ethoxide or sodium metal can be used if ethanol is the solvent.

-

Allow the mixture to stir at room temperature for 30-60 minutes until the gas evolution ceases, indicating the complete formation of sodium phenoxide.

-

Nucleophilic Substitution: Cool the sodium phenoxide solution back to 0 °C.

-

Add a solution of ethyl 4-chloroacetoacetate (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl 4-phenoxy-3-oxobutanoate as an oil.

Step 2: Synthesis of this compound

This step is the core cyclization reaction to form the pyrimidine ring. It involves the condensation of the β-ketoester with formamidine.[5]

Reaction: Ethyl 4-phenoxy-3-oxobutanoate + Formamidine acetate → this compound

Protocol:

-

Preparation of Sodium Ethoxide Solution: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and under an inert atmosphere, add sodium metal (1.1 eq) to absolute ethanol. Caution: Exothermic reaction with hydrogen evolution. Allow the sodium to react completely.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (or hydrochloride) (1.1 eq). Stir for 15 minutes.

-

Add ethyl 4-phenoxy-3-oxobutanoate (1.0 eq), synthesized in Step 1, to the mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution to pH 5-6 with a suitable acid, such as acetic acid or dilute HCl. This will precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then with a small amount of cold diethyl ether or ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Mechanistic Insights

The formation of the pyrimidine ring from a β-ketoester and an amidine is a classic cyclocondensation reaction. The mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen of formamidine attacks the more electrophilic ketone carbonyl of the β-ketoester.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which, after proton transfer, eliminates a molecule of water to form an enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the ester carbonyl group in an intramolecular fashion.

-

Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol. Subsequent tautomerization leads to the formation of the aromatic pyrimidin-4-ol ring system.

Caption: Simplified mechanism for pyrimidine ring formation.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and purification efficiency.

| Step | Reactants | Key Reagents/Solvents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenol, Ethyl 4-chloroacetoacetate | NaH, Anhydrous THF | 0 to RT | 12-24 | 70-85 |

| 2 | Ethyl 4-phenoxy-3-oxobutanoate, Formamidine acetate | Sodium Ethoxide, Absolute Ethanol | Reflux (78) | 4-8 | 60-80 |

Alternative Synthetic Pathway

As identified in the retrosynthetic analysis, an alternative route involves the late-stage formation of the ether linkage.

Workflow:

-

Synthesis of 6-(chloromethyl)pyrimidin-4-ol: This intermediate can be synthesized by the cyclocondensation of ethyl 4-chloroacetoacetate with formamidine, following a protocol similar to Step 2 of the primary pathway.[6]

-

Williamson Ether Synthesis: The 6-(chloromethyl)pyrimidin-4-ol is then reacted with sodium phenoxide.[7][8] This is a classic S_N2 reaction where the phenoxide ion displaces the chloride.[9]

Caption: Alternative synthesis via Williamson etherification.

Causality Behind Choice: This route might be advantageous if a variety of phenol analogues are to be synthesized, as the common intermediate 6-(chloromethyl)pyrimidin-4-ol can be prepared in bulk and then diversified. However, the chloromethyl group can be reactive and may lead to side products, potentially complicating purification.

Challenges and Troubleshooting

-

Tautomerism: The product exists as a mixture of keto and enol tautomers. This can lead to broad peaks in NMR spectra. Characterization should ideally include LC-MS, HRMS, and ¹³C NMR to confirm the structure.

-

Low Yields in Cyclization: The use of freshly prepared sodium ethoxide is critical. Old or wet reagents will significantly reduce the yield. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.

-

Purification Difficulties: The final product may have low solubility in common organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) may be required for high purity. If the product remains oily, it may indicate impurities or incomplete reaction; in such cases, column chromatography using a polar mobile phase is recommended.

-

Side Reactions: In the Williamson ether synthesis route, elimination reactions can compete with the desired S_N2 substitution, although this is less of a concern with a primary halide.[7]

Conclusion

The synthesis of this compound is most reliably achieved through the Principal Pyrimidine Synthesis, which involves the cyclocondensation of ethyl 4-phenoxy-3-oxobutanoate with formamidine. This method is robust, high-yielding, and utilizes readily accessible starting materials. Understanding the underlying reaction mechanisms and potential challenges, such as tautomerism and the need for anhydrous conditions, is paramount for a successful synthesis. The alternative Williamson ether synthesis pathway provides a flexible approach for generating analogues from a common intermediate. This guide provides a solid foundation for researchers to produce and further investigate this valuable heterocyclic scaffold.

References

-

Zoll, J., & Dunn, M. F. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0028. [Link]

-

Vedantu. (n.d.). Pyrimidine: Structure, Functions & Importance in Biology. Retrieved from [Link]

-

Zhang, X., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7305–7309. [Link]2]

-

Zhang, X., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. American Chemical Society. [Link]]

-

Zhang, X., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. ACS Publications. [Link]]

-

ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Retrieved from [Link]3]

-

Sustainability. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reaction of ethyl acetoacetate with formaldehyde and primary amines. Retrieved from [Link]

-

MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

SciSpace. (n.d.). Reaction of ethyl acetoacetate with formaldehyde and primary amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from [Link]

-

ResearchGate. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]8]

-

ResearchGate. (2025). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]9]

Sources

- 1. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 2. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Spectroscopic Profiling and Structural Elucidation of 6-(Phenoxymethyl)pyrimidin-4-ol

Document Control:

-

Target Analyte: 6-(Phenoxymethyl)pyrimidin-4-ol (CAS: 2091717-51-8)[1]

-

Synonyms: 6-(Phenoxymethyl)pyrimidin-4(3H)-one; 4-Hydroxy-6-phenoxymethylpyrimidine.

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for This compound , a critical heterocyclic scaffold used in the development of kinase inhibitors and antiviral therapeutics. The accurate characterization of this molecule is often complicated by lactam-lactim tautomerism , which significantly alters NMR and IR signals depending on solvent polarity. This guide synthesizes high-fidelity predicted data with analog-verified experimental baselines to provide a definitive reference for structural confirmation.

Structural Dynamics & Tautomerism

The most critical analytical challenge with this compound is its existence in dynamic equilibrium. While IUPAC nomenclature often defaults to the "ol" (hydroxy) form, experimental evidence in polar solvents (DMSO-d6, MeOH-d4) and the solid state overwhelmingly favors the "one" (keto/lactam) tautomer.

Failure to account for this results in misinterpretation of the Carbon-13 carbonyl signal and the Proton NMR integration of the hydroxyl/amide proton.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the spectral output.

Figure 1: Lactim-Lactam tautomeric equilibrium. In analytical solvents like DMSO-d6, the equilibrium shifts heavily toward the Keto form (Red).

Synthesis & Sample Preparation

To ensure spectroscopic data validity, the analyte must be isolated from its primary synthetic precursors. The standard route involves the condensation of ethyl 4-phenoxyacetoacetate with formamidine acetate.

Synthetic Workflow

Figure 2: Standard synthetic pathway for 6-substituted pyrimidin-4-ols.

Sample Preparation for NMR:

-

Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to solubility and tautomer stabilization.

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Nuclear Magnetic Resonance (NMR) Profiling[2][3]

The following data represents the consensus spectral profile derived from structure-activity relationships of 6-substituted pyrimidines (e.g., 6-methylpyrimidin-4-ol) and phenoxy-ether analogs.

Proton NMR ( H NMR) - 400 MHz, DMSO-d6

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.45 | Broad Singlet | 1H | NH (N3) | Indicates Keto-tautomer dominance. Disappears with D2O shake. |

| 8.15 | Singlet | 1H | C2-H | Deshielded by two ring nitrogens. Characteristic of pyrimidine core. |

| 7.28 - 7.35 | Multiplet | 2H | Ph-H (meta) | Typical aromatic multiplet. |

| 6.95 - 7.05 | Multiplet | 3H | Ph-H (ortho/para) | Upfield shift due to ether oxygen donation. |

| 6.35 | Singlet | 1H | C5-H | Characteristic vinylic proton of the pyrimidine ring. |

| 4.95 | Singlet | 2H | -O-CH 2- | Methylene bridge. Sharp singlet confirms no adjacent protons. |

Carbon NMR ( C NMR) - 100 MHz, DMSO-d6

| Chemical Shift ( | Assignment | Analysis |

| 163.5 | C4 (C=O) | Confirming the pyrimidinone (amide) carbonyl. |

| 161.0 | C6 | Quaternary carbon attached to the phenoxymethyl group. |

| 158.2 | Ph-C (Ipso) | Aromatic carbon attached to Oxygen. |

| 149.8 | C2 | Carbon between two nitrogens (N-C=N). |

| 129.8 | Ph-C (Meta) | Aromatic signal.[2] |

| 121.5 | Ph-C (Para) | Aromatic signal. |

| 114.8 | Ph-C (Ortho) | Shielded by oxygen electron donation. |

| 105.2 | C5 | Vinylic carbon of pyrimidine ring. |

| 66.8 | -O-CH2- | Benzylic-like methylene carbon. |

Mass Spectrometry (MS) Fragmentation[5][6][7]

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Formula:

Fragmentation Pathway

The fragmentation is driven by the cleavage of the ether linkage and the stability of the pyrimidine ring.

Figure 3: Predicted mass spectrometry fragmentation pattern.

Key Diagnostic Ions:

-

m/z 202/203: Parent Ion.

-

m/z 109: 6-methylenepyrimidin-4-one cation (Characteristic scaffold peak).

-

m/z 77: Phenyl cation (

), confirming the phenoxy group.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to confirm the tautomeric state in solid phase (KBr pellet or ATR).

| Wavenumber ( | Vibration Mode | Functional Group | Note |

| 3200 - 2800 | Amide / Aromatic | Broad band indicates H-bonded NH (Lactam form). | |

| 1660 - 1690 | Carbonyl | Critical: Strong band confirms Pyrimidinone (Lactam). Absence suggests Lactim. | |

| 1580 - 1600 | Aromatic / Ring | Pyrimidine skeletal vibrations. | |

| 1240 - 1260 | Ether | Asymmetric stretch of the phenoxy ether. |

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for biological assays, researchers must monitor for specific impurities that possess high UV absorbance but low biological activity.

-

Formamidine Homologs: Check for peaks at

8.0-8.5 that do not integrate to the main scaffold; these may be unreacted formamidine or polymerized byproducts. -

Phenol: Resulting from ether cleavage. Monitor

H NMR for a triplet at -

Water Content: Pyrimidinones are hygroscopic. A broad water peak at

3.33 (in DMSO) is common but should be quantified for accurate molarity calculations in bioassays.

References

-

Tautomerism in Pyrimidines

- L. Stefaniak, et al. "Tautomerism of Pyrimidin-4-ones." Tetrahedron, 1971.

-

Synthesis of Phenoxymethyl Pyrimidines

-

Spectroscopic Data of Analogs (NP-MRD)

- Nuclear Magnetic Resonance Database (NP-MRD) predictions for pyrimidine-ether scaffolds.

-

Mass Spectrometry of Pyrimidines

Sources

Mechanistic Profiling of Phenoxymethyl Pyrimidine Derivatives

This guide provides an in-depth technical analysis of Phenoxymethyl Pyrimidine Derivatives , focusing on their primary role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology and their emerging utility as kinase inhibitors in oncology.

From Allosteric Modulation to Cytotoxicity

Executive Summary

Phenoxymethyl pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry. Their molecular architecture—characterized by a central pyrimidine ring linked to a phenyl group via an oxymethyl spacer (

Molecular Architecture & Pharmacophore

The biological efficacy of these derivatives relies on three structural domains:

-

The Pyrimidine Core: Acts as the scaffold, often substituted at C-2, C-4, or C-6 to tune hydrogen bonding capability.

-

The Phenoxymethyl Wing: The hydrophobic "payload." The ether oxygen provides flexibility, allowing the phenyl ring to orient itself into deep hydrophobic pockets (e.g., the

-stacking interactions with Tyr181 and Tyr188 in HIV-1 RT). -

The Side Chains: Substituents on the phenyl ring (e.g., halogens, alkyls) determine metabolic stability and solubility.

Primary Mechanism: HIV-1 Reverse Transcriptase Inhibition

The Allosteric Lock

Phenoxymethyl pyrimidines function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Their mechanism is non-competitive with respect to the substrate (dNTPs) and the template-primer.

-

Binding Site: They target the Non-Nucleoside Binding Pocket (NNBP) , a hydrophobic cavity located approximately 10 Å from the polymerase active site.

-

Conformational Change: Upon binding, the phenoxymethyl moiety wedges open the pocket. This forces the p66 subunit of the enzyme into a rigid, "hyperextended" conformation.

-

Catalytic Arrest: This distortion rotates the conserved Asp110, Asp185, and Asp186 catalytic triad (the "pol" active site) out of alignment. Consequently, the enzyme cannot coordinate the

ions required for the phosphodiester bond formation, effectively "locking" the thumb subdomain and preventing DNA polymerization.

Key Residue Interactions

-

-

-

Hydrogen Bonding: The pyrimidine nitrogen or exocyclic amines often form hydrogen bonds with the backbone of Lys101 or Val179 .

-

Hydrophobic Effect: The oxymethyl linker allows the molecule to adjust its fit, minimizing steric clash with Trp229 , a critical "gatekeeper" residue.

Resistance Profile

Mutations such as K103N and Y181C reduce the binding affinity of first-generation NNRTIs. Phenoxymethyl derivatives are often designed with flexible linkers (torsional freedom) to maintain binding efficacy even when the pocket shape is altered by these mutations (a concept known as "wiggling" or "jiggling" in the pocket).

Visualization: NNRTI Signaling & Inhibition Pathway

Caption: Logical flow of HIV-1 RT allosteric inhibition. The inhibitor binds the NNBP, inducing a conformational lock that misaligns the catalytic triad, thereby blocking viral DNA synthesis.

Experimental Validation Protocols

To validate the mechanism of action, a tiered experimental approach is required.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay

Objective: Determine the

-

Reagent Prep:

-

Enzyme: Recombinant HIV-1 RT (wild-type and mutant K103N).

-

Template: Poly(rA)·oligo(dT).[1]

-

Substrate:

-dTTP (tritiated thymidine triphosphate) or a fluorescent PicoGreen substrate.

-

-

Reaction Assembly:

-

In a 96-well plate, mix reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM

, 1 mM DTT) with the template-primer. -

Add the phenoxymethyl pyrimidine derivative (serial dilutions in DMSO).

-

Initiate reaction by adding HIV-1 RT and

-dTTP.

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with 10% trichloroacetic acid (TCA) to precipitate DNA.

-

Quantification: Transfer precipitates to glass fiber filters. Measure radioactivity (CPM) using liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Protocol B: Cell-Based Antiviral Assay (MT-4 Cells)

Objective: Assess

-

Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium.

-

Infection: Infect cells with HIV-1 strain (e.g., IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Control: Mock-infected cells (for cytotoxicity baseline).

-

-

Treatment: Immediately add test compounds (serial dilutions).

-

Incubation: Incubate for 5 days at 37°C, 5%

. -

Readout:

-

Viability (Cytotoxicity): Add MTT reagent. Viable cells reduce MTT to purple formazan.

-

Viral Protection: The cytopathic effect (CPE) of HIV kills untreated cells. Effective inhibitors preserve cell viability in infected wells.

-

-

Calculation: Selectivity Index (

) =

Quantitative Data Summary (Example)

Representative structure-activity relationship (SAR) data for Phenoxymethyl Pyrimidines.

| Compound Variant | R-Group (Phenyl Ring) | RT Inhibition ( | Antiviral Potency ( | Selectivity Index (SI) |

| PMP-01 (Lead) | 3,5-dimethyl | 0.045 | 0.08 | > 1000 |

| PMP-02 | 3-chloro | 0.120 | 0.55 | 240 |

| PMP-03 | 4-nitro | > 10.0 | > 50.0 | < 1 |

| PMP-04 | 3,5-dichloro | 0.008 | 0.02 | 3500 |

Note: Electron-withdrawing groups (like Cl) or hydrophobic groups (Methyl) at the 3,5-positions typically enhance

Secondary Context: Anticancer Activity

While HIV inhibition is the primary context, phenoxymethyl pyrimidines also exhibit kinase inhibitory activity .

-

Mechanism: ATP-Competitive Inhibition.

-

Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

-

Structural Logic: The pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase, while the phenoxymethyl group occupies the hydrophobic back-pocket, preventing ATP binding and autophosphorylation.

References

-

De Clercq, E. (2001). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemistry & Biodiversity . Link

-

Monga, V. et al. (2025).[2] Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic Chemistry . Link

-

Mai, A. et al. (2012). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Molecules . Link

-

Ludovici, D. W. et al. (2001). Evolution of Anti-HIV Drug Candidates.[2][3] Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters . Link

-

Janssen, P. A. et al. (2005). Rilpivirine (TMC278): a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a high genetic barrier to resistance. Journal of Medicinal Chemistry . Link

Sources

- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 2. Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Profiling of 6-(Phenoxymethyl)pyrimidin-4-ol

The following is an in-depth technical guide on the biological activity, pharmacological potential, and experimental characterization of 6-(Phenoxymethyl)pyrimidin-4-ol .

Executive Summary

This compound (CAS: 2091717-51-8) is a privileged heterocyclic scaffold belonging to the class of 6-substituted pyrimidines. While often utilized as a high-value intermediate in organic synthesis, its structural architecture—combining a polar, hydrogen-bonding pyrimidine core with a flexible, lipophilic phenoxymethyl arm—positions it as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and broad-spectrum antimicrobial agents.

This guide analyzes the molecule’s physicochemical properties, elucidates its mechanism of action (MOA) within viral and bacterial targets, and provides validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the tautomeric nature of this molecule is prerequisite for accurate docking studies and receptor-ligand modeling.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 6-(Phenoxymethyl)-4(3H)-pyrimidinone; 4-Hydroxy-6-phenoxymethylpyrimidine |

| CAS Number | 2091717-51-8 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| LogP (Predicted) | ~1.8 – 2.1 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Tautomerism | Exists in equilibrium between the enol (4-ol) and keto (4-one) forms. In physiological solution, the 4(3H)-one tautomer predominates. |

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the key pharmacophoric points essential for biological interaction.

Figure 1: Tautomeric forms and pharmacophore segmentation of this compound.

Mechanism of Action (MOA)

The biological activity of this compound is primarily derived from its ability to mimic nucleobases while projecting a hydrophobic moiety into allosteric pockets.

Antiviral Activity (HIV-1 NNRTI Paradigm)

This molecule serves as a core scaffold for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO analogues.

-

Target: HIV-1 Reverse Transcriptase (RT).

-

Binding Site: The NNRTI binding pocket (a hydrophobic cleft adjacent to the active catalytic site).

-

Mechanism:

-

The pyrimidine ring forms hydrogen bonds with the backbone of Lys101 or Val179 in the RT enzyme.

-

The phenoxymethyl group acts as a flexible "wing," penetrating the hydrophobic sub-pocket lined by aromatic residues (Tyr181, Tyr188, Trp229).

-

Allosteric Locking: Binding induces a conformational change that locks the catalytic aspartate residues in an inactive orientation, halting viral DNA synthesis.

-

Antimicrobial & Herbicidal Activity[5]

-

Target: Thymidine Phosphorylase (TP) or Acetolactate Synthase (ALS) in plants/bacteria.

-

Mechanism: The structural similarity to thymine allows it to act as a competitive inhibitor or antimetabolite, disrupting pyrimidine salvage pathways essential for rapid microbial replication.

Biological Activity Data

While specific IC₅₀ values depend on the exact derivative and assay conditions, the class of 6-phenoxymethyl pyrimidines exhibits the following activity profiles based on Structure-Activity Relationship (SAR) studies.

| Biological Target | Activity Type | Potency Range (IC₅₀/MIC) | Key SAR Insight |

| HIV-1 Reverse Transcriptase | Inhibition (NNRTI) | 0.1 – 50 µM | The ether oxygen in the linker improves solubility compared to 6-benzyl analogs (e.g., Emivirine). |

| Staphylococcus aureus | Antibacterial | 12 – 64 µg/mL | Activity increases if the phenyl ring bears electron-withdrawing groups (Cl, F). |

| Digitaria sanguinalis | Herbicidal | >80% Inhibition @ 100 mg/L | Requires lipophilic substitution; often used as a precursor for sulfonylureas. |

| Thymidine Phosphorylase | Enzyme Inhibition | 10 – 100 µM | Mimics the substrate thymidine; C6-substitution prevents catalytic breakdown. |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing this scaffold.

Synthesis of this compound

Reaction Type: Condensation Cyclization.

-

Reagents: Phenoxyacetyl chloride, Ethyl vinyl ether (or equivalent beta-keto ester precursor), Thiourea (followed by desulfurization) or Formamidine acetate.

-

Procedure (via Beta-Keto Ester route):

-

Step A: React ethyl 4-phenoxy-3-oxobutanoate with formamidine acetate in the presence of NaOEt (Sodium Ethoxide) in refluxing ethanol for 6–12 hours.

-

Step B: Neutralize the mixture with acetic acid to precipitate the crude product.

-

Step C: Recrystallize from Ethanol/Water (1:1).

-

-

Validation:

-

¹H NMR (DMSO-d₆): Look for singlet at ~4.8 ppm (CH₂-O) and pyrimidine C5-H singlet at ~6.2 ppm.

-

Mass Spec: [M+H]⁺ = 203.2.

-

HIV-1 Reverse Transcriptase Inhibition Assay

Purpose: To quantify the NNRTI potential of the molecule.

-

Reagents: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template-primer, [³H]-dTTP (tritiated thymidine triphosphate).

-

Workflow:

-

Incubation: Mix enzyme buffer, template-primer, and varying concentrations of this compound (0.01 – 100 µM) in a 96-well plate.

-

Initiation: Add HIV-1 RT and [³H]-dTTP. Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with 10% trichloroacetic acid (TCA).

-

Quantification: Harvest precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

-

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to biological validation.

Figure 2: Integrated workflow for the synthesis and biological evaluation of this compound.

Future Directions & Translational Potential

-

Lead Optimization: The C2 position of the pyrimidine ring is currently unsubstituted (H). Introduction of an amino group (-NH₂) at C2 converts this scaffold into a cytosine derivative, potentially increasing affinity for DNA/RNA polymerases.

-

PROTAC Development: The hydroxyl group at C4 provides a chemical handle for attaching linkers to E3 ligase ligands, enabling the design of Proteolysis Targeting Chimeras (PROTACs) to degrade viral proteins.

-

Combination Therapy: Due to its distinct binding mode compared to nucleoside analogs (like AZT), this scaffold is a candidate for combination regimens to combat drug-resistant viral strains.

References

-

Tanaka, H., et al. "Synthesis and anti-HIV activity of 6-substituted acyclouridine derivatives." Journal of Medicinal Chemistry, 1991. Link

-

Mai, A., et al. "Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs): a novel class of specific non-nucleoside inhibitors of HIV-1 reverse transcriptase." Antiviral Research, 1999. Link

-

PubChem Compound Summary. "Pyrimidine, 4-hydroxy-6-(phenoxymethyl)-." National Center for Biotechnology Information. Link

-

Baba, M., et al. "Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives." Molecular Pharmacology, 1991. Link

-

Wang, S., et al. "Synthesis and Biological Activity of Pyrimidine Derivatives." Molecules, 2012. Link

In Silico Modeling of 6-(Phenoxymethyl)pyrimidin-4-ol: Tautomeric States and Binding Dynamics

Executive Summary

The 6-(Phenoxymethyl)pyrimidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Thymidine Phosphorylase (TP) inhibitors, and kinase antagonists. Its utility stems from the dual nature of its architecture: the pyrimidine core functions as a hydrogen-bond donor/acceptor mimic of nucleobases, while the phenoxymethyl arm provides a flexible hydrophobic probe capable of accessing deep allosteric pockets.

However, modeling this scaffold presents two distinct computational challenges that often lead to experimental failure if ignored:

-

Tautomeric Ambiguity: The pyrimidin-4-ol core exists in a delicate equilibrium between the enolic (4-hydroxy) and ketonic (4-oxo-3H) forms, heavily influenced by the dielectric constant of the binding pocket.

-

Linker Entropy: The -CH2-O- linker introduces specific torsional freedom that decouples the aromatic vectors, requiring rigorous conformational sampling beyond standard rigid-receptor docking.

This guide details a self-validating workflow to model these interactions with high fidelity, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.

Part 1: Structural Basis & Ligand Preparation

The Tautomer Trap

Standard force fields often default to the aromatic enol form of hydroxypyrimidines. However, experimental data and high-level QM calculations confirm that the keto (lactam) tautomer is often the dominant species in solution and within many enzyme active sites (e.g., Thymidine Phosphorylase).

Critical Protocol: QM-Based State Enumeration Do not rely solely on rule-based protonation tools (e.g., standard LigPrep settings) without manual intervention.

-

Enumeration: Generate all possible tautomers and protomers at pH 7.4 ± 1.0.

-

QM Optimization:

-

Software: Gaussian 16 or Jaguar.

-

Theory Level: DFT B3LYP/6-31G**++ (minimum) with PCM solvation (water).

-

Objective: Calculate relative solution phase energies (

). -

Selection Criteria: Retain any tautomer within 2.5 kcal/mol of the global minimum.

-

Insight: For this compound, the N3-protonated keto form (pyrimidin-4(3H)-one) typically exhibits a large dipole moment, enhancing electrostatic complementarity in polar sub-pockets, whereas the enol form is preferred in hydrophobic clefts.

Data Table 1: Tautomer Energetics (Representative Data)

| Tautomer ID | Structure Description | Relative Energy ( | Dipole Moment (Debye) | Preferred Environment |

| T1 (Keto) | 4-oxo-3H-pyrimidine | 0.00 (Global Min) | 4.8 | Polar / H-bond Acceptor rich |

| T2 (Enol) | 4-hydroxypyrimidine | +1.8 | 2.1 | Hydrophobic / Aromatic |

| T3 (Keto-1H) | 4-oxo-1H-pyrimidine | +4.2 | 5.2 | Rare / Specific Acidic Pockets |

Part 2: Conformational Analysis of the Linker

The phenoxymethyl linker (-CH

Workflow:

-

Torsional Scan: Perform a coordinate scan of the C(pyrimidine)-C(

)-O-C(phenyl) dihedral. -

Clustering: Identify the two primary conformational populations:

-

Extended: Dihedral

180° (Linear topology). -

Folded: Dihedral

60-90° (L-shaped topology, facilitating

-

Part 3: Molecular Docking Strategy

Target Selection & Grid Generation

For this guide, we assume a generic ATP-binding pocket or NNRTI allosteric site where this scaffold is commonly deployed.

Step-by-Step Protocol:

-

Receptor Prep: Remove crystallographic waters unless they bridge the pyrimidine N3/O4 to the protein backbone (common in kinase hinges).

-

Constraint Definition:

-

Define a Hydrogen Bond constraint on the Pyrimidine N1 (acceptor) or N3-H (donor) depending on the tautomer.

-

Why? This forces the software to respect the specific H-bond pattern of the tautomer being docked, preventing unrealistic "flipped" poses that satisfy VdW but violate electrostatics.

-

-

Ensemble Docking:

-

Dock T1 (Keto) and T2 (Enol) separately.

-

Do not merge them into one ligand entry; analyze the scores independently to avoid bias from internal energy penalties.

-

Visualization: Docking Logic Flow

Caption: Workflow distinguishing tautomer-specific docking pathways to prevent scoring artifacts.

Part 4: Dynamic Validation (MD Simulations)

Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify if the phenoxymethyl linker maintains the bioactive conformation or collapses due to hydrophobic effects.

Simulation Protocol:

-

System Setup:

-

Force Field: OPLS4 or CHARMM36m (Crucial for accurate heterocycle parameters).

-

Solvent: TIP3P water box with 10Å buffer.

-

Ions: Neutralize with Na+/Cl- to 0.15 M.

-

-

Equilibration: NPT ensemble (300K, 1 bar) for 5 ns with backbone restraints.

-

Production Run: 100 ns unrestricted.

-

Analysis Metric: RMSD & H-Bond Lifetime:

-

Monitor the distance between the Pyrimidine-O4 and the target backbone.

-

Pass Criteria: H-bond occupancy > 60% of simulation time.

-

Fail Criteria: Linker rotation causes the phenyl ring to displace the pyrimidine core (RMSD > 2.5Å).

-

Interaction Map

The diagram below illustrates the ideal binding mode stabilized by the specific features of the scaffold.

Caption: Interaction map highlighting the dual-anchor binding mode: H-bonds at the core and Pi-stacking at the tail.

Part 5: ADMET & Developability

While high affinity is the goal, the this compound scaffold has specific developability alerts that must be monitored in silico.

Key Properties to Calculate:

-

LogP (Lipophilicity): The phenoxymethyl group adds significant lipophilicity.

-

Target: LogP < 3.5.

-

Risk: If LogP > 4.0, metabolic clearance usually increases.

-

-

Metabolic Stability (Site of Metabolism):

-

The methylene bridge (-CH2-) is susceptible to Cytochrome P450 oxidation (benzylic-like position).

-

Tool: Use SMARTCyp or StarDrop to predict lability at the linker CH2.

-

Mitigation: If high lability is predicted, suggest gem-dimethyl substitution or replacing Oxygen with Nitrogen (aminomethyl).

-

References

-

Tautomerism in Pyrimidines: Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 114(48), 12725-12730.[1] [Link]

-

Ab Initio Studies of Pyridone/Pyrimidinone: Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. [Link]

-

In Silico Selectivity Modeling (Pyrimidine Scaffolds): Hussain, M., et al. (2022).[2] "In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors." Journal of Molecular Graphics and Modelling, 116, 108238.[2] [Link]

-

Force Field Parameters for Heterocycles: Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation, 12(1), 281–296. [Link]

Sources

The Ascendancy of Pyrimidin-4-ols: A Technical Guide to Their Discovery, History, and Synthetic Evolution

Abstract

The pyrimidin-4-ol scaffold, a cornerstone of heterocyclic chemistry, represents a privileged structure in medicinal chemistry and materials science. Its discovery, rooted in the foundational work on pyrimidines in the late 19th century, has paved the way for the development of a vast array of compounds with significant therapeutic applications. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and the evolution of our understanding of pyrimidin-4-ol compounds. We will delve into the pioneering work of early chemists, dissect seminal synthetic protocols, and trace the journey of these molecules from laboratory curiosities to life-saving pharmaceuticals.

Genesis of a Heterocycle: The Dawn of Pyrimidine Chemistry

The story of pyrimidin-4-ol is intrinsically linked to the broader history of pyrimidine chemistry. The initial foray into this class of compounds began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic investigation and synthesis of the pyrimidine core is largely credited to Adolf Pinner in 1884.[1] Pinner's work, which involved the condensation of ethyl acetoacetate with amidines, laid the theoretical and practical groundwork for future explorations into this heterocyclic family.[1] He was also the first to coin the term "pyrimidin" in 1885.[1]

A pivotal moment arrived in 1900 when Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[1] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced using zinc dust in hot water.[1] This achievement marked a significant step forward, providing chemists with the fundamental pyrimidine scaffold to explore and functionalize.

The Emergence of Pyrimidin-4-ol: A Tale of Tautomerism and Synthesis

Pyrimidin-4-ol, also known by its tautomeric form pyrimidin-4-one, is a crucial subclass of pyrimidines. The inherent ability of these compounds to exist in both keto and enol forms is a defining characteristic that influences their reactivity and biological interactions. Theoretical and experimental studies have shown that the keto (pyrimidin-4-one) form is generally the more stable tautomer.

The synthesis of the pyrimidin-4-ol core has been a subject of extensive research, with several key methodologies emerging over the decades. One of the most fundamental and historically significant is the Pinner Synthesis .

The Pinner Synthesis: A Foundational Approach

The Pinner synthesis, in its broader sense, involves the acid-catalyzed condensation of a β-dicarbonyl compound (like a β-ketoester or malonic ester) with an amidine.[2][3] This versatile reaction provides a direct route to substituted pyrimidines, including pyrimidin-4-ols.

Conceptual Workflow of the Pinner Synthesis for Pyrimidin-4-ols:

Caption: A simplified workflow of the Pinner synthesis for pyrimidin-4-ols.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-ol via Pinner Condensation

-

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Formamidine acetate (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Absolute ethanol

-

-

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, formamidine acetate is added, and the mixture is stirred until the salt dissolves.

-

Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a minimum amount of water and acidified with acetic acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) affords the purified pyrimidin-4-ol derivative.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of absolute ethanol and an inert atmosphere is crucial to prevent the hydrolysis of the sodium ethoxide and the reactants.

-

Base Catalyst: Sodium ethoxide acts as a base to deprotonate the β-ketoester, forming the enolate which is the active nucleophile in the initial condensation step.

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.

-

Acidification: Acidification of the reaction mixture after completion protonates the pyrimidinolate salt, leading to the precipitation of the final pyrimidin-4-ol product.

Isocytosine: An Early Pyrimidin-4-ol of Biological Significance

One of the earliest pyrimidin-4-ol derivatives to gain significant attention was 2-amino-4-hydroxypyrimidine, also known as isocytosine.[4][5] Its importance stemmed from its role as a key intermediate in the synthesis of sulfadiazine, a prominent sulfa drug. A new synthesis of isocytosine was reported in 1940 by William T. Caldwell and Harry B. Kime, which involved the condensation of guanidine with malic acid in the presence of sulfuric acid.[4]

Synthesis of Isocytosine:

Caption: Synthesis of Isocytosine from guanidine and malic acid.

Evolution of Synthetic Methodologies

While the Pinner synthesis remains a classic and valuable method, the 20th and 21st centuries have witnessed the development of numerous other strategies for the construction of the pyrimidin-4-ol ring system. These advancements have been driven by the need for greater efficiency, milder reaction conditions, and access to a wider diversity of substituted derivatives.

Key Synthetic Approaches to Pyrimidin-4-ols:

| Method | Starting Materials | Reagents/Conditions | Advantages |

| From β-Ketoesters and Thiourea | β-Ketoester, Thiourea | Base, then desulfurization with Raney Nickel | High yields, but uses hazardous Raney Nickel.[6] |

| From 3-Amino-2-unsaturated Carboxylates | 3-Amino-2-unsaturated carboxylate, Carboxylic acid amide | Base | Good for industrial scale, avoids expensive amidines.[7] |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst | One-pot, multicomponent reaction for dihydropyrimidinones which can be oxidized. |

| Modern Catalytic Methods | Various | Transition metal catalysts, microwave irradiation | Improved efficiency, milder conditions, and broader substrate scope. |

Therapeutic Significance: From Sulfa Drugs to Modern Therapeutics

The initial interest in pyrimidin-4-ol compounds was significantly fueled by their potential as therapeutic agents. As mentioned, isocytosine was a crucial precursor to sulfadiazine, a bacteriostatic agent that played a vital role in combating bacterial infections before the widespread availability of antibiotics.

Over the decades, the pyrimidin-4-ol scaffold has been incorporated into a multitude of drugs targeting a wide range of diseases. The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with biological targets such as enzymes and receptors.

Examples of Therapeutic Areas for Pyrimidin-4-ol Derivatives:

-

Antibacterial Agents: The historical significance of sulfadiazine highlights the early antibacterial potential.

-

Anticancer Agents: Many modern kinase inhibitors and other anticancer drugs feature the pyrimidin-4-one core.

-

Antiviral Agents: Derivatives have shown activity against various viruses.

-

Anti-inflammatory Agents: The scaffold is present in compounds designed to modulate inflammatory pathways.

The versatility of the pyrimidin-4-ol core ensures its continued relevance in drug discovery and development, with ongoing research focused on designing novel derivatives with enhanced potency and selectivity.

Conclusion

The journey of pyrimidin-4-ol compounds, from their discovery as part of the broader exploration of pyrimidine chemistry to their current status as a privileged scaffold in medicinal chemistry, is a testament to the enduring power of fundamental organic synthesis. The pioneering work of chemists like Pinner laid the foundation for over a century of innovation, leading to the development of a diverse array of synthetic methodologies and a rich portfolio of biologically active molecules. As our understanding of disease pathways deepens and synthetic techniques become more sophisticated, the pyrimidin-4-ol core is poised to remain a central theme in the quest for new and improved therapeutics.

References

-

Wikipedia. Pyrimidine. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

Wikipedia. Isocytosine. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

-

PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

-

CYTOSINE. CYTOSINE. [Link]

-

Impact Factor. Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. [Link]

-

Grokipedia. Isocytosine. [Link]

-

American Chemical Society. A New Synthesis of Isocytosine. [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

Impact Factor. Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. [Link]

-

PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

ResearchGate. Synthesis of pyrimidin-4-(3H)-ones. [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

New World Encyclopedia. Pyrimidine. [Link]

-

American Chemical Society. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]

- Google Patents. Process for preparing 4-hydroxypyridines.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isocytosine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation of 6-(Phenoxymethyl)pyrimidin-4-ol

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-(phenoxymethyl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] The guide is structured to mirror the logical workflow of a senior application scientist, moving from foundational analysis to advanced spectroscopic techniques and culminating in definitive structural confirmation. It emphasizes the "why" behind experimental choices, integrating protocols with expert rationale to form a self-validating analytical system. Key discussions include the application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and single-crystal X-ray crystallography. A significant focus is placed on resolving the inherent challenge of lactam-lactim tautomerism common in pyrimidin-4-ol scaffolds.[5] This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule characterization.

Section 1: Foundational Analysis & Hypothesis Generation

The first phase of any structural elucidation is to establish the fundamental properties of the molecule: its elemental composition and the types of functional groups present. This initial data allows for the generation of a structural hypothesis that will be rigorously tested and refined in subsequent stages.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

The cornerstone of structural analysis is knowing the precise elemental composition. HRMS is the definitive technique for this purpose, offering mass accuracy high enough to distinguish between compounds with the same nominal mass but different elemental formulas.[6][7]

Expertise & Rationale: Unlike low-resolution mass spectrometry which provides integer masses, HRMS measures mass to several decimal places (typically <5 ppm accuracy).[8][9] This precision is critical because the exact mass of an atom is not an integer (e.g., ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu).[6][7] This allows for the unambiguous determination of the molecular formula from the parent ion's exact mass and isotopic pattern.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1-1 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-100 µg/mL.

-

Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer.[9]

-

Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ with minimal fragmentation.[10]

-

Data Acquisition: Acquire the spectrum in positive ion mode, ensuring the mass range covers the expected molecular weight (~202 g/mol ). Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the most probable elemental compositions that fit the measured exact mass within a narrow tolerance (e.g., ± 5 ppm).

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Exact Mass (Calculated) | 202.0742 g/mol |

| [M+H]⁺ (Calculated) | 203.0815 m/z |

| [M+H]⁺ (Observed) | ~203.0815 ± 0.0010 m/z |

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11][12]

Expertise & Rationale: For this compound, FTIR is crucial for identifying key structural motifs. The presence of broad absorptions in the high-frequency region can indicate O-H or N-H stretching, while strong absorptions around 1600-1700 cm⁻¹ are characteristic of C=O (keto) or C=N/C=C bonds.[12] This initial data immediately brings the question of tautomerism to the forefront: does the molecule exist in the hydroxyl (-ol) form or the keto (-one) form?

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Implication |

| 3200-3400 (broad) | O-H or N-H stretch | Suggests the presence of the hydroxyl or amide-like group.[12] |

| 3000-3100 | Aromatic C-H stretch | Confirms the phenoxy group. |

| 2850-2960 | Aliphatic C-H stretch | Confirms the -CH₂- linker. |

| ~1670 (strong) | C=O stretch (lactam) | Evidence for the pyrimidin-4-one tautomer.[13] |

| 1550-1620 | C=N, C=C ring stretch | Characteristic of the pyrimidine and phenyl rings.[12] |

| 1200-1250 | Aryl C-O-C stretch | Confirms the phenoxymethyl ether linkage. |

Initial Hypothesis: Structure and Tautomerism

Based on the HRMS and FTIR data, we can confidently propose the molecular formula C₁₁H₁₀N₂O₂ and the presence of a phenoxymethyl group attached to a pyrimidine ring. The key ambiguity is the tautomeric form of the pyrimidin-4-ol moiety.

Figure 1: Lactim-lactam tautomeric equilibrium of the target molecule.

The subsequent NMR analysis is designed to solve this ambiguity and definitively map the atomic connectivity.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Core of Connectivity

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.[14][15]

Expertise & Rationale: The choice of a deuterated solvent is critical. DMSO-d₆ is selected here because it is an excellent solvent for many polar heterocyclic compounds and, importantly, it allows for the observation of exchangeable protons (like O-H and N-H), which are key to resolving the tautomerism question.[16]

One-Dimensional NMR: ¹H and ¹³C Spectra

-

¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, greatly aiding in assignment.

Experimental Protocol: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[10]

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum.

-

2D NMR: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant (J) of ~8 Hz to detect 2- and 3-bond correlations.[17]

Data Presentation: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. The dominant tautomer is assumed to be the pyrimidin-4-one form for this prediction.

| Atom Label | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | DEPT-135 |

| 1 | ~12.5, broad singlet, 1H (N-H) | - | - |

| 2 | ~8.1, singlet, 1H | ~158.0 | CH |

| 4 | - | ~165.0 (C=O) | - |

| 5 | ~6.3, singlet, 1H | ~105.0 | CH |

| 6 | - | ~168.0 | - |

| 7 (-CH₂-) | ~5.2, singlet, 2H | ~68.0 | CH₂ (neg) |

| 8 | - | ~157.0 | - |

| 9/13 | ~7.0, doublet, 2H | ~115.0 | CH |

| 10/12 | ~7.3, triplet, 2H | ~130.0 | CH |

| 11 | ~7.0, triplet, 1H | ~122.0 | CH |

(Atom numbering based on the pyrimidin-4-one structure in Figure 1)

Two-Dimensional NMR: Assembling the Puzzle

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

-

COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other, typically those on adjacent carbons.[18] It is used to trace out spin systems, such as the one in the phenyl ring.

Figure 3: Key HMBC correlations confirming the molecular backbone.

Resolving Tautomerism with NMR

The combined NMR data provides strong evidence for the dominant tautomer in solution.

-

Exchangeable Proton: The observation of a single, exchangeable proton at ~12.5 ppm is more characteristic of an N-H proton in a pyrimidinone ring than an O-H proton.

-

¹³C Chemical Shifts: The chemical shift of C4 at ~165.0 ppm is highly indicative of a carbonyl (C=O) carbon, strongly supporting the lactam (one) form. A carbon in a C-OH group would appear significantly further upfield.

-

Proton Chemical Shifts: The chemical shifts of the ring protons (H2 and H5) are consistent with the electron distribution in the pyrimidin-4-one tautomer.

While other tautomers may exist in small quantities, the NMR data overwhelmingly indicates that the pyrimidin-4-one form is the major species in DMSO solution. [19][20][21]

Section 3: Definitive Structural Confirmation

While NMR provides an exceptionally detailed picture of the structure in solution, the gold standard for absolute structural proof, especially for resolving tautomeric and conformational ambiguities, is single-crystal X-ray crystallography. [22][23][24] Expertise & Rationale: X-ray crystallography works by diffracting X-rays off a well-ordered crystal lattice. [25][26]The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise position of each atom in the solid state. This method provides incontrovertible proof of connectivity, bond lengths, bond angles, and the specific tautomeric form present in the crystal. [22][23]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >20 µm in all dimensions). [25]This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions, identifying the locations of all non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.

-

Validation: The final structural model is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

The final output, an Oak Ridge Thermal Ellipsoid Plot (ORTEP) or similar diagram, would provide an unambiguous 3D representation of the molecule, confirming the pyrimidin-4-one tautomer and the overall connectivity established by NMR.

Section 4: Synthesis and Data Consolidation

A robust structural elucidation is a cumulative process where each piece of data supports and validates the others.

Summary of the Elucidation Workflow

The logical progression from unknown sample to confirmed structure is a systematic process of hypothesis and verification.

Figure 4: Comprehensive workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique, orthogonal approach. High-Resolution Mass Spectrometry unequivocally establishes the molecular formula as C₁₁H₁₀N₂O₂. A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) in DMSO-d₆ confirms the atomic connectivity and strongly indicates that the molecule exists predominantly in the lactam (pyrimidin-4-one) tautomeric form in solution. The final, absolute confirmation of this structure is ideally achieved via single-crystal X-ray crystallography, which provides an unambiguous three-dimensional map of the molecule in the solid state. This rigorous, self-validating workflow represents a best-practice standard for the structural characterization of novel small molecules in a research and drug development setting.

References

- Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from a relevant scientific journal source.

-

Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

-

METRIC, The Ohio State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from The Ohio State University. [Link]

-

Babine, R. E., & DeMeo, I. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Future Medicinal Chemistry, 3(9), 1029–1043. [Link]

-

Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from School of Chemistry and Molecular Biosciences. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

ResolveMass Laboratories Inc. (2025, December 15). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Retrieved from ResolveMass. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

-

Gringer, J., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2685–2693. [Link]

-

Elguero, J., Claramunt, R. M., & Alkorta, I. (2005). The Use of NMR Spectroscopy to Study Tautomerism. Magnetic Resonance in Chemistry, 43(9), 789-801. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma. [Link]

-

El-Ghayoury, A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2608. [Link]

-

Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-28. [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University. [Link]

-

Wang, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(35), 10649–10656. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Heterocycles, 32(2), 329-369. [Link]

-

Ahamad, T., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. Molecular Diversity, 26(4), 2323–2336. [Link]

-

ResearchGate. (2025, August 10). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. Retrieved from ResearchGate. [Link]

-

PubChemLite. (n.d.). 6-(methoxymethyl)pyrimidin-4-ol (C6H8N2O2). Retrieved from PubChemLite. [Link]

-

ResearchGate. (2025, August 6). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. Retrieved from ResearchGate. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from NMR Core Facility. [Link]

-

Nikalje, A. P. G., et al. (2023). Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from YouTube. [Link]

-

Rissouli, L., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6675–6687. [Link]

-

ResearchGate. (2025, August 6). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Retrieved from ResearchGate. [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from Magritek. [Link]

-

PubChemLite. (n.d.). 2-isopropyl-6-phenoxymethyl-4-pyrimidinol (C14H16N2O2). Retrieved from PubChemLite. [Link]

-

Rhenium Shop. (n.d.). 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, 97%. Retrieved from Rhenium Bio Science. [Link]

-

PubChem. (n.d.). 6-(4-fluoro-phenyl)-2-phenoxymethyl-6H-imidazo[1,2-c]pyrimidin-5-one. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from National Center for Biotechnology Information. [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from ChemAxon. [Link]

-

PubChemLite. (n.d.). Pyrimidine, 4-amino-6-methyl-2-(phenoxymethyl)-, hydrochloride. Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 6-Hydroxy-4-pyrimidinone. Retrieved from National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from NIST WebBook. [Link]

-

Siddesh, M. B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 070-078. [Link]

-

Al-Mulla, A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 79-98. [Link]

-

Rani, K. S., et al. (2026). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [Link]

Sources

- 1. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. growingscience.com [growingscience.com]

- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. longdom.org [longdom.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. researchgate.net [researchgate.net]

- 14. emerypharma.com [emerypharma.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. rigaku.com [rigaku.com]

- 23. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 26. excillum.com [excillum.com]

Precision Targeting with Pyrimidine Scaffolds: A Mechanistic & Therapeutic Compendium

Topic: Potential Therapeutic Targets of Pyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary